4-(6-Bromo-4-pyridazinyl)morpholine
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Overview
Description
4-(6-Bromo-4-pyridazinyl)morpholine is a chemical compound with the molecular formula C8H10BrN3O. It is a derivative of morpholine, a heterocyclic amine, and pyridazine, a six-membered ring containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Bromo-4-pyridazinyl)morpholine typically involves the reaction of 6-bromo-4-chloropyridazine with morpholine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
6-Bromo-4-chloropyridazine+Morpholine→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-(6-Bromo-4-pyridazinyl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyridazine ring can undergo oxidation or reduction reactions, leading to different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically in the presence of a base.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazinylmorpholine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-(6-Bromo-4-pyridazinyl)morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-(6-Bromo-4-pyridazinyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridazine ring play crucial roles in binding to these targets, influencing their activity. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-(6-Bromo-3-pyridazinyl)morpholine: A closely related compound with a similar structure but different substitution pattern on the pyridazine ring.
4-(6-Chloro-4-pyridazinyl)morpholine: Another derivative with a chlorine atom instead of bromine, affecting its reactivity and applications.
Uniqueness
4-(6-Bromo-4-pyridazinyl)morpholine is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of complex molecules and materials .
Properties
Molecular Formula |
C8H10BrN3O |
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Molecular Weight |
244.09 g/mol |
IUPAC Name |
4-(6-bromopyridazin-4-yl)morpholine |
InChI |
InChI=1S/C8H10BrN3O/c9-8-5-7(6-10-11-8)12-1-3-13-4-2-12/h5-6H,1-4H2 |
InChI Key |
XJZHPXLALNQHEB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=NN=C2)Br |
Origin of Product |
United States |
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